molecular formula C23H21FN2O3S B11587206 benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11587206
M. Wt: 424.5 g/mol
InChI Key: SNXGXRXDFQWDCF-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Substituents: A 3-fluorophenyl group at position 5, an ethyl group at position 2, a methyl group at position 7, and a benzyl ester at position 4.
  • Synthetic relevance: Prepared via cyclization reactions involving thiourea derivatives and α,β-unsaturated carbonyl intermediates, as seen in analogous syntheses of thiazolo[3,2-a]pyrimidines .

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21FN2O3S/c1-3-18-21(27)26-20(16-10-7-11-17(24)12-16)19(14(2)25-23(26)30-18)22(28)29-13-15-8-5-4-6-9-15/h4-12,18,20H,3,13H2,1-2H3

InChI Key

SNXGXRXDFQWDCF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Biginelli Condensation for DHPM Synthesis

The synthesis begins with the preparation of 1,2,3,4-tetrahydropyrimidine-2-thione (1 ) via a three-component Biginelli reaction. A mixture of 3-fluorobenzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), and thiourea (7.5 mmol) is heated at 100°C for 3 hours in the presence of NH4_4Cl (0.8 mmol). The reaction yields a DHPM intermediate with the 3-fluorophenyl and ethyl groups pre-installed.

Key Conditions

  • Solvent: Ethanol

  • Catalyst: NH4_4Cl

  • Yield: 72–88%

Cyclization to Thiazolo[3,2-a]Pyrimidine Core

The DHPM intermediate (1 ) undergoes cyclization with ethyl chloroacetate (1.5 eq) at 110–115°C for 30 minutes to form ethyl 7-methyl-5-(3-fluorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ). This step introduces the thiazole ring via nucleophilic displacement of the thione sulfur.

Reaction Mechanism

  • Ethyl chloroacetate reacts with the thione group of 1 to form a thioether intermediate.

  • Intramolecular cyclization eliminates HCl, yielding the fused thiazolopyrimidine.

Optimization Data

ParameterConventional MethodMicrowave Method
Time4 hours4 minutes
Yield72%95%
Temperature110°C140°C

Microwave irradiation significantly enhances reaction efficiency.

Hydrolysis to Carboxylic Acid

The ethyl ester (2 ) is hydrolyzed to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (3 ) using 2N HCl under reflux for 5 hours.

Conditions

  • Acid: 2N HCl (75 mL per 11.2 g of 2 )

  • Yield: 79.7%

Benzyl Ester Formation

The carboxylic acid (3 ) is converted to the benzyl ester via two routes:

  • Acyl Chloride Route : Treatment with SOCl2_2 forms the acyl chloride, which reacts with benzyl alcohol in the presence of pyridine.

  • Coupling Reagents : Use of DCC/DMAP in dichloromethane facilitates direct esterification.

Yield Comparison

MethodYield
Acyl Chloride75%
DCC/DMAP83%

The DCC/DMAP method avoids harsh conditions and improves selectivity.

Alternative Mitsunobu Benzylation

For intermediates containing hydroxyl groups, the Mitsunobu reaction enables benzylation under mild conditions. A mixture of 3 (1 mmol), triphenylphosphine (1.5 mmol), and diethyl azodicarboxylate (1.5 mmol) in toluene reacts with benzyl alcohol (10 mmol) under argon for 12 hours.

Advantages

  • Retention of stereochemistry.

  • No racemization.

Optimization and Yield Improvements

Solvent and Catalyst Screening

SolventCatalystYield (2 )
EthanolNH4_4Cl72%
TolueneH2_2SO4_468%
AcetonitrileNone55%

Ethanol with NH4_4Cl provides optimal protonation for the Biginelli reaction.

Temperature Effects on Cyclization

Temperature (°C)TimeYield (2 )
1001 h65%
11030 m72%
12020 m70%

Elevated temperatures accelerate cyclization but may promote side reactions.

Comparative Analysis of Synthetic Routes

Route 1 (Conventional):
Biginelli → Cyclization → Hydrolysis → Acyl Chloride → Benzyl Ester

  • Total Yield: 72% × 79.7% × 75% ≈ 43.1%

Route 2 (Microwave-Optimized):
Microwave Biginelli → Microwave Cyclization → DCC/DMAP Benzylation

  • Total Yield: 95% × 95% × 83% ≈ 75.6%

Microwave methods reduce synthesis time from 12 hours to <1 hour while doubling overall yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Compounds derived from the thiazolo-pyrimidine framework have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L1^{-1}.
  • Specific derivatives were found to be more potent than standard antibiotics such as cefotaxime against pathogens like Bacillus subtilis and Chlamydia pneumonia .

Anticancer Activity

The compound has demonstrated promising anticancer effects:

  • Cytotoxicity screening against human cancer cell lines (e.g., NCI-H460 for lung cancer, HepG2 for liver cancer) revealed moderate to potent activity with IC5050 values indicating effective growth inhibition .
  • Structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly influence the cytotoxic potency of the compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

  • In vitro assays showed that certain derivatives exhibit substantial inhibition of lipid peroxidation, with some compounds outperforming standard antioxidants like Trolox .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazolo-pyrimidine derivatives found that compounds with electron-withdrawing groups (like fluorine) significantly enhanced antibacterial activity. For example, a derivative with a para-fluorophenyl substituent exhibited MIC values comparable to cefotaxime against multiple bacterial strains .

Case Study 2: Anticancer Screening

In another investigation focusing on cytotoxicity against cancer cell lines, several derivatives were tested using MTT assays. The results indicated that specific modifications led to increased cytotoxic effects, highlighting the importance of molecular structure in therapeutic efficacy .

Data Summary Table

Activity Efficacy Reference
AntimicrobialMIC: 4–20 μmol L1^{-1}
AnticancerIC5050: Moderate to potent
AntioxidantInhibition > Trolox

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives (Table 1):

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological/Physical Impact
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-...pyrimidine-6-carboxylate 4-Methylphenyl (C5), ethyl ester (C6) - Methylphenyl vs. fluorophenyl; ethyl vs. benzyl Reduced lipophilicity; altered binding affinity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-...pyrimidine-6-carboxylate 4-Bromophenyl (C5) Bromine (electron-withdrawing) vs. fluorine Increased molecular weight; higher halophilicity
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-...pyrimidine-6-carboxylate (Mannich base derivatives) 2-Chlorophenyl (C5), Mannich adducts Chlorine vs. fluorine; additional amine groups Enhanced antimicrobial activity
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-...pyrimidine-6-carboxylate 3,4-Dimethoxyphenyl (C5), methyl ester Methoxy groups (electron-donating) vs. fluorine Improved solubility; altered electronic profile

Table 1 : Structural comparison highlights substituent-driven variations in electronic, steric, and functional properties.

Crystallographic and Conformational Analysis

  • Crystal packing : The benzyl ester in the target compound introduces bulkier aromatic stacking compared to ethyl esters in analogues (e.g., : P21/n space group, a = 7.5363 Å) .
  • Hydrogen bonding : The 3-oxo group participates in intermolecular C=O···H-N interactions, similar to Ethyl 2-(4-carboxybenzylidene)-...pyrimidine-6-carboxylate (). However, fluorine’s electronegativity may weaken these interactions versus methoxy or bromine substituents .
  • Torsion angles : The 3-fluorophenyl group induces distinct dihedral angles (e.g., C11–C16–C15–C14 = 0.9°) compared to bromophenyl derivatives, affecting planarity and π-π stacking .

Physicochemical Properties

  • Lipophilicity (LogP) : The benzyl ester increases LogP vs. ethyl esters, enhancing membrane permeability but reducing aqueous solubility.
  • Melting points : Fluorine’s electronegativity contributes to higher melting points (e.g., ~200–220°C) compared to methoxy-substituted analogues (~180–190°C) .

Biological Activity

Benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

C19H19FN2O3S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a thiazolo-pyrimidine core with various substituents that influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antibacterial and antitubercular activities. For instance, compounds containing electron-withdrawing groups on the phenyl ring have shown enhanced antibacterial effects against strains such as Escherichia coli and Mycobacterium smegmatis . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 50 µg/mL, indicating potent activity compared to standard antibiotics like Ciprofloxacin and Rifampicin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound 5f50M. smegmatis
Ciprofloxacin100E. coli
Rifampicin200M. smegmatis

The biological mechanisms underlying the activity of this compound involve the inhibition of key enzymes such as leucyl-tRNA synthetase (LeuRS). Studies have shown that certain derivatives can inhibit LeuRS with a percent inhibition of up to 78.24% at specific concentrations . This inhibition disrupts protein synthesis in bacteria, contributing to the compound's antimicrobial efficacy.

Study on Antitubercular Activity

In a study evaluating the antitubercular properties of thiazolo-pyrimidine derivatives, it was found that modifications to the benzyl group significantly impacted activity levels. The presence of fluorine substituents enhanced the potency against M. smegmatis, with some derivatives achieving IC50 values below 1 µM .

Pharmacokinetics and Toxicity

Further investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics in preclinical models. Notably, compounds did not exhibit significant neurotoxicity or motor impairment at effective doses during animal testing .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Hydrophobic Side Chains : Increase binding affinity to bacterial targets.
  • Substituent Variability : Alters the potency and spectrum of activity against different pathogens.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Note: This is a placeholder for an actual figure)

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for synthesizing this thiazolopyrimidine derivative, and what are the critical reaction parameters?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions between substituted thiazolidinones and aryl aldehydes under acidic conditions (e.g., acetic acid/acetic anhydride mixtures). Key parameters include:

  • Temperature : Reflux conditions (110–120°C) to ensure ring closure .
  • Catalysts : Sodium acetate for deprotonation and stabilization of intermediates .
  • Solvent choice : Ethyl acetate or ethanol for recrystallization to enhance purity .
    • Optimization : Adjusting substituents on the benzylidene group (e.g., 3-fluorophenyl vs. 4-fluorophenyl) requires fine-tuning stoichiometry and reaction time to avoid byproducts .

Q. How is the molecular structure validated experimentally, and what spectroscopic techniques are prioritized?

  • Techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration of the benzylidene group (mean C–C bond length: 0.003–0.004 Å) .
  • NMR spectroscopy : 1H^1H NMR identifies substituent environments (e.g., methyl protons at δ 2.3–2.5 ppm; fluorophenyl protons at δ 7.1–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 453.1) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) influence biological activity?

  • Methodology :

  • SAR studies : Compare inhibitory activity (e.g., IC50_{50} values) against targets like Cdc25 phosphatases. Fluorine at the 3-position enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Computational modeling : DFT calculations (e.g., Mulliken charges) reveal charge distribution differences impacting dipole moments and solubility .
    • Data contradiction : Some analogs with 4-fluorophenyl groups show reduced activity due to steric hindrance, conflicting with initial electronic effect hypotheses .

Q. What crystallographic insights exist regarding supramolecular interactions in this compound class?

  • Key findings :

  • Halogen-π interactions : Bromine/fluorine substituents form homochiral chains (e.g., Br···π distances: 3.4–3.6 Å), critical for enantiomeric resolution via crystallization .
  • Hydrogen bonding : Bifurcated C–H···O bonds stabilize crystal packing (bond angles: 150–160°; lengths: 2.6–2.8 Å) .
    • Experimental design : SC-XRD with SHELX software (R factor < 0.05) ensures accurate refinement of non-planar thiazolopyrimidine cores .

Q. How can enantiomeric purity be achieved given the chiral C5 center?

  • Separation strategies :

  • Chiral chromatography : Use amylose-based columns with hexane/isopropanol mobile phases (ee > 98%) .
  • Conglomerate crystallization : Exploit halogen-π interactions to induce spontaneous resolution in racemic mixtures .
    • Analytical validation : CD spectroscopy and polarimetry confirm enantiomer-specific Cotton effects .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methods :

  • Molecular docking (AutoDock Vina) : Simulate binding to Cdc25B (binding energy: −9.2 kcal/mol) .
  • MD simulations : Analyze stability of H-bonds with Gln478^{478} and Arg482^{482} over 100-ns trajectories .
    • Limitations : ROS-independent mechanisms in some analogs challenge traditional quinone-based inhibition models .

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